molecular formula C19H22O4 B2624779 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid CAS No. 938225-46-8

3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid

Cat. No.: B2624779
CAS No.: 938225-46-8
M. Wt: 314.381
InChI Key: JJBUWKBLHZEARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name This compound provides a complete description of the molecule’s architecture. Breaking down the name:

  • Propanoic acid serves as the parent chain, with the carboxylic acid functional group (-COOH) at position 3.
  • A phenyl group (C6H5) is attached to the third carbon of the propanoic acid backbone.
  • This phenyl group is substituted at the para position (carbon 4) with an ethoxy linker (-O-CH2-CH2-O-).
  • The ethoxy bridge connects to a second phenyl ring, which is further substituted with methyl groups at the 3 and 5 positions .

The structural formula (C19H22O4) reflects two aromatic rings interconnected by an ethoxy spacer, with methyl groups introducing steric and electronic modifications to the distal phenyl ring. The SMILES notation (O=C(O)CCC1=CC=C(OCCOC2=CC(C)=CC(C)=C2)C=C1) confirms this arrangement, highlighting the propanoic acid terminus, the ethoxy bridge, and the 3,5-dimethylphenoxy moiety.

Registry Numbers and CAS Designation

The compound is uniquely identified by several registries:

  • CAS Registry Number : 938225-46-8.
  • MDL Number : MFCD09706363.
  • Molecular Formula : C19H22O4.
  • Molecular Weight : 314.38 g/mol.

Notably, this compound lacks a PubChem CID entry in the provided data, suggesting it is either not yet widely cataloged in public databases or is referenced under alternative identifiers in specialized contexts. Commercial suppliers such as BLD Pharm and 1PlusChem list it under the catalog numbers BLD-938225 and 1P01E8SM , respectively.

Properties

IUPAC Name

3-[4-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-14-11-15(2)13-18(12-14)23-10-9-22-17-6-3-16(4-7-17)5-8-19(20)21/h3-4,6-7,11-13H,5,8-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBUWKBLHZEARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-dimethylphenol with ethylene oxide to form 3,5-dimethylphenoxyethanol. This intermediate is then reacted with 4-bromophenylpropanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist for certain receptors, modulating their activity. The pathways involved can include signal transduction cascades that lead to various cellular responses. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Key Variations

The compound’s core structure shares features with several propanoic acid derivatives (Table 1). Key variations include:

  • Substituent type: Methyl (target compound) vs. methoxy (e.g., 3-(3,5-Dimethoxyphenyl)propionic acid, CAS 717-94-2) or chloro groups (e.g., 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid, CAS 14234-20-9) .
  • Linker length: The ethoxy linker in the target compound differs from shorter (e.g., direct phenoxy) or longer chains in analogs.
  • Position of substituents : 3,5-dimethyl vs. 3,4-dimethoxy or 4-chloro-3,5-dimethyl patterns .
Table 1: Structural Comparison of Selected Propanoic Acid Derivatives
Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Features
3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid Not provided C19H22O4 3,5-dimethylphenoxyethoxy ~314.38 Ethoxy linker, dimethyl substituents
3-(3,5-Dimethoxyphenyl)propionic acid 717-94-2 C11H14O4 3,5-dimethoxyphenyl 210.23 Methoxy groups, no linker
3-(3,5-Dimethoxyphenoxy)propanoic acid 854678-45-8 C11H14O5 3,5-dimethoxyphenoxy 226.23 Direct phenoxy linkage
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid 14234-20-9 C12H15ClO3 4-chloro-3,5-dimethylphenoxy 242.70 Chloro substituent, methyl groups
Tesaglitazar (PPAR agonist) 251565-85-2 C20H24O7S Ethoxy-sulfonylphenoxyethoxy 408.47 Sulfonyloxy group, therapeutic use

Physicochemical Properties

  • Solubility: Methoxy and hydroxyl groups in analogs like 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (CAS 1135-23-5) increase aqueous solubility, whereas chloro substituents (e.g., 14234-20-9) reduce it .

Critical Analysis of Divergences and Limitations

  • Bioactivity Data Gaps : While structural analogs (e.g., tesaglitazar) have well-documented therapeutic effects, direct pharmacological data for the target compound is absent in the provided evidence.
  • Substituent Trade-offs : Methyl groups may improve metabolic stability compared to methoxy analogs but could reduce hydrogen-bonding interactions critical for target engagement .

Biological Activity

The compound 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid , identified by its CAS number 25150016, is a derivative of phenylpropanoic acid that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H18O
  • Molecular Weight : 278.34 g/mol
  • CAS Number : 25150016

The compound features a complex structure with a propanoic acid backbone and multiple aromatic substituents, which may contribute to its biological activity.

Research indicates that compounds similar to this compound often exhibit activity through various biological pathways:

  • Cyclooxygenase Inhibition : Compounds within the phenylpropanoic acid class have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Inhibitors of COX-1 and COX-2 can reduce inflammation and pain, making them potential candidates for anti-inflammatory therapies .
  • FFA4 Agonism : The compound has been evaluated for its activity as an agonist of the Free Fatty Acid Receptor 4 (FFA4), a receptor implicated in metabolic diseases such as type 2 diabetes. Agonists of FFA4 have shown promise in improving insulin sensitivity and glucose metabolism .

Therapeutic Potential

  • Anti-inflammatory Properties : Due to its potential COX inhibition, the compound may serve as an anti-inflammatory agent. Studies on related compounds have demonstrated significant reductions in inflammatory markers in vitro and in vivo.
  • Metabolic Regulation : As an FFA4 agonist, it could be beneficial in managing metabolic disorders. Research has shown that selective FFA4 agonists can lower blood glucose levels more effectively than some existing diabetes medications .

Study on COX Inhibition

A study synthesized various derivatives of phenylpropionic acids and assessed their COX-1 and COX-2 inhibitory activities. The results indicated that certain modifications to the phenyl ring significantly enhanced inhibitory potency, suggesting that similar modifications could be explored for this compound .

FFA4 Agonism Research

In another study focusing on FFA4, a series of compounds were evaluated for their agonistic effects. One compound demonstrated a pEC50 value of 5.81 ± 0.04 against FFA4 with notable selectivity over other receptors. This suggests that structural features similar to those found in this compound could yield potent FFA4 agonists .

Data Summary

Activity TypeMechanismReference
COX InhibitionReduces inflammation
FFA4 AgonismEnhances insulin sensitivity
Metabolic RegulationLowers blood glucose

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-(2-(3,5-dimethylphenoxy)ethoxy)phenyl)propanoic acid, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Use Williamson ether synthesis to couple 3,5-dimethylphenol with ethylene glycol derivatives, followed by Friedel-Crafts alkylation or Mitsunobu reaction to attach the phenylpropanoic acid moiety .
  • Step 2 : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm ether linkage and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight .
  • Note : Monitor reaction purity via HPLC (e.g., Purospher® STAR columns, as per USP guidelines) .

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

  • Approach :

  • Solubility : Test in DMSO (≤10 mM stock solutions) and aqueous buffers (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Adjust formulations using cyclodextrins or surfactants if instability is observed .

Advanced Research Questions

Q. What experimental designs are critical for evaluating CYP450-mediated metabolism of this compound?

  • Protocol :

  • CYP450 Inhibition : Incubate with human liver microsomes (HLMs) and isoform-specific probes (e.g., 7-ethoxy-4-trifluoromethylcoumarin for CYP2B6). Measure residual activity via fluorescence .
  • Metabolite Identification : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) and UPLC-QTOF-MS to detect phase I/II metabolites. Compare with synthetic standards .
  • Data Analysis : Apply Michaelis-Menten kinetics to calculate IC₅₀ and Ki values. Use in silico tools (e.g., SwissADME) to predict drug-drug interaction risks .

Q. How can structural modifications enhance target selectivity in inflammatory or cancer pathways?

  • Strategy :

  • SAR Analysis : Replace the ethoxy linker with methylene or amide groups to assess steric/electronic effects. Compare binding affinities via SPR or ITC .
  • Biological Screening : Test derivatives against COX-2, MIF, or MDM2 targets. Use siRNA knockdowns to validate mechanism-of-action specificity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to optimize interactions with catalytic pockets (e.g., COX-2’s hydrophobic channel) .

Data Contradictions and Resolution

Q. Discrepancies in reported logP values: How to reconcile computational vs. experimental data?

  • Resolution :

  • Experimental logP : Determine via shake-flask method (octanol-water partition) with HPLC quantification. Average three replicates .
  • In Silico Adjustments**: Correct predicted logP (e.g., ChemAxon, PubChem) using fragment-based correction factors for ether and carboxylic acid groups .

Q. Conflicting cytotoxicity results in cancer cell lines: What factors should be controlled?

  • Mitigation Steps :

  • Assay Consistency : Use standardized MTT protocols (e.g., 72-hour exposure, 10% FBS media). Include positive controls (e.g., doxorubicin) .
  • Batch Variability : Characterize compound purity (≥95% by HPLC) and confirm absence of endotoxins (LAL test) .

Methodological Resources

  • Structural Confirmation : X-ray crystallography (if crystalline) or NOESY NMR for stereochemistry .
  • Toxicity Profiling : Ames test for mutagenicity; hERG binding assay for cardiotoxicity .
  • Data Reproducibility : Follow OECD/ICH guidelines for pre-clinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.